molecular formula C12H6Cl4 B165810 3,3',5,5'-Tetrachlorobiphenyl CAS No. 12672-29-6

3,3',5,5'-Tetrachlorobiphenyl

Cat. No. B165810
CAS RN: 12672-29-6
M. Wt: 292 g/mol
InChI Key: UTMWFJSRHLYRPY-UHFFFAOYSA-N
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Description

3,3’,5,5’-Tetrachlorobiphenyl is a heterocyclic organic compound with the molecular formula C12H6Cl4 . It is also known by other names such as 3,3’,5,5’-Tetrachloro-1,1’-biphenyl, 3,3’,5,5’-Tetrachlorodiphenyl, and PCB 80 . The IUPAC name for this compound is 1,3-dichloro-5-(3,5-dichlorophenyl)benzene .


Synthesis Analysis

The synthesis of 3,3’,5,5’-Tetrachlorobiphenyl involves the use of phenylboronic acid, halogenated benzene, tetrakis(triphenylphosphine) palladium(0), sodium carbonate, and toluene . This reaction takes place under an inert atmosphere .


Molecular Structure Analysis

The molecular weight of 3,3’,5,5’-Tetrachlorobiphenyl is 291.99 . Its molecular structure can be represented by the canonical SMILES string: C1=C(C=C(C=C1Cl)Cl)C2=CC(=CC(=C2)Cl)Cl .


Physical And Chemical Properties Analysis

3,3’,5,5’-Tetrachlorobiphenyl has a boiling point of 382.9ºC at 760mmHg and a flash point of 190ºC . Its density is 1.441g/cm³ .

Scientific Research Applications

Sorption Studies in Environmental Science

  • Field : Environmental Science and Pollution Research .
  • Application : The compound is used to study the sorption/desorption of polychlorinated biphenyls (PCBs) on soil organic matters (SOM). This is important because PCBs are a class of persistent organic compounds that have a significant impact on the fate and transport of pollutants in soils .
  • Method : The study investigated the effect of the composition and microstructure of humic acid (HA), an important fraction of SOM, on the sorption of 3,3’,4,4’-tetrachlorobiphenyl (PCB77). The primary sorption mechanism was demonstrated using Fourier transform infrared (FTIR) and solid-state carbon-13 nuclear magnetic resonance (13C-NMR) spectroscopy analysis .
  • Results : The sorption capacity of PCB77 on HAs followed the order of YHA>SHA>AHA, indicating the content of unsaturated C of HAs controlled the sorption of PCB77 on HAs .

Rapid Detection in Environmental Samples

  • Field : Environmental Monitoring .
  • Application : 3,3’,5,5’-Tetrachlorobiphenyl is used in the development of techniques for the rapid detection of PCBs at trace levels in real environmental samples .
  • Method : The study used the surface-enhanced Raman scattering technique with silver nanorod arrays as substrates for the detection .
  • Results : By this method, PCBs can be detected to a concentration of 5 μg/g in dry soil samples within 1 minute .

Fabrication of Metal Organic Frameworks (MOFs)

  • Field : Material Science .
  • Application : Biphenyl-3,3’,5,5’-tetracarboxylic acid is used for fabricating various MOFs, which are used for selective gas adsorption .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcomes of these applications are also not specified in the source .

Pharmacokinetics in Mammals

  • Field : Pharmacology .
  • Application : The compound is used to study the pharmacokinetics of polychlorinated biphenyls (PCBs) in mammals, specifically rats . This research is important for understanding how these compounds are distributed, metabolized, and excreted in the body .
  • Method : The study involved intravenous injection of a single 0.6-mg/kg dose of 14C-labeled 4-CB into rats. Tissue samples and excreta were collected at times ranging from 2 hours to 42 days after injection .
  • Results : The study found that the rate of 4-CB metabolism and excretion was slower than would be predicted according to its degree of chlorination. The relative rates of metabolism for 4-CB and five other differently chlorinated biphenyls could be ordered according to the number of adjacent unsubstituted carbon-atom pairs they contained .

Persistent Organic Pollutant

  • Field : Environmental Science .
  • Application : 3,3’,5,5’-Tetrachlorobiphenyl is classified as a persistent organic pollutant . These are environmental contaminants that are resistant to environmental degradation through photolytic, biological, or chemical processes .
  • Results : Persistent organic pollutants can have a significant impact on health and the environment, as they persist in the environment, bioaccumulate in animal tissue, and so biomagnify in food chains .

Endocrine Disruptor

  • Field : Endocrinology .
  • Application : 3,3’,5,5’-Tetrachlorobiphenyl is considered an endocrine disruptor . These are compounds that can disrupt the functions of the endocrine (hormone) system .
  • Results : Disruption of the endocrine system can lead to a variety of health effects, including reproductive disorders, developmental problems, and increased risk of certain cancers .

Pharmacokinetics in Mammals

  • Field : Pharmacology .
  • Application : The compound is used to study the pharmacokinetics of polychlorinated biphenyls (PCBs) in mammals, specifically rats . This research is important for understanding how these compounds are distributed, metabolized, and excreted in the body .
  • Method : The study involved intravenous injection of a single 0.6-mg/kg dose of 14C-labeled 4-CB into rats. Tissue samples and excreta were collected at times ranging from 2 hours to 42 days after injection .
  • Results : The study found that the rate of 4-CB metabolism and excretion was slower than would be predicted according to its degree of chlorination. The relative rates of metabolism for 4-CB and five other differently chlorinated biphenyls could be ordered according to the number of adjacent unsubstituted carbon-atom pairs they contained .

Persistent Organic Pollutant

  • Field : Environmental Science .
  • Application : 3,3’,5,5’-Tetrachlorobiphenyl is classified as a persistent organic pollutant . These are environmental contaminants that are resistant to environmental degradation through photolytic, biological, or chemical processes .
  • Results : Persistent organic pollutants can have a significant impact on health and the environment, as they persist in the environment, bioaccumulate in animal tissue and so biomagnify in food chains .

Endocrine Disruptor

  • Field : Endocrinology .
  • Application : 3,3’,5,5’-Tetrachlorobiphenyl is considered an endocrine disruptor . These are compounds that can disrupt the functions of the endocrine (hormone) system .
  • Results : Disruption of the endocrine system can lead to a variety of health effects, including reproductive disorders, developmental problems, and increased risk of certain cancers .

Safety And Hazards

3,3’,5,5’-Tetrachlorobiphenyl may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

A recent study has developed a highly sensitive aptamer sensor for detecting environmental 3,3’,5,5’-Tetrachlorobiphenyl . This method shows promise for rapid and sensitive detection of this compound in the environment .

properties

IUPAC Name

1,3-dichloro-5-(3,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMWFJSRHLYRPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058657
Record name 3,3',5,5'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',5,5'-Tetrachlorobiphenyl

CAS RN

33284-52-5, 12672-29-6, 12737-87-0
Record name 3,3′,5,5′-Tetrachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33284-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aroclor 1248
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KC 400
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012737870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,3',5'-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033284525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,5'-Tetrachlorobiphenyl
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Record name 3,3',5,5'-Tetrachlorobiphenyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',5,5'-TETRACHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
254
Citations
DB Tuey, HB Matthews - Drug Metabolism and Disposition, 1977 - Citeseer
The pharmacokinetics of 3, 3’, 5, 5’-tetrachlorobiphenyl(4-GB) was studied to determine the importance of chlorine position to the kinetics of polychlorinated biphenyl(PCB) distribution, …
Number of citations: 38 citeseerx.ist.psu.edu
A d'Annibale, L Lunazzi, AC Boicelli… - Journal of the Chemical …, 1973 - pubs.rsc.org
The interpretation of the 1H nmr spectrum of a meta-substituted biphenyl (3,3′,5,5′-tetrachlorobiphenyl) dissolved in the nematic phase of a liquid crystalline solvent showed …
Number of citations: 34 pubs.rsc.org
K Mayura, CB Spainhour, L Howie, S Safe, TD Phillips - Toxicology, 1993 - Elsevier
Administration of 3,3′,4,4′,5-pentachlorobiphenyl (pentaCB) to female C57BL/6 mice at doses from 130.5 to 522 μg/kg body weight resulted in the dose-dependent formation of fetal …
Number of citations: 44 www.sciencedirect.com
TA Marks, GL Kimmel, RE Staples - Toxicological Sciences, 1989 - academic.oup.com
Outbred albino (CD-1) mice were given the following biphenyl isomers by gavage in cottonseed oil on Days 6–15 of gestation: 4,4′-dichlorobiphenyl (DCB) at 16, 32, and 64 mg/kg/day…
Number of citations: 30 academic.oup.com
PR Edwards - 2006 - open.library.ubc.ca
Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that bioaccumulate in humans and wildlife. Cytochrome P450 (CYP) enzymes play a critical role in the …
Number of citations: 1 open.library.ubc.ca
S Kitamura, N Jinno, T Suzuki, K Sugihara, S Ohta… - Toxicology, 2005 - Elsevier
The thyroid hormone-disrupting activity of hydroxylated PCBs was examined. 4-Hydroxy-2,2′,3,4′,5,5′-hexachlorobiphenyl (4-OH-2,2′,3,4′,5,5′-HxCB), 4-hydroxy-3,3′,4′,5-…
Number of citations: 151 www.sciencedirect.com
LR Kamops, WJ Trotter, SJ Young, AC Smith… - Bull. Environ. Contam …, 1979 - hero.epa.gov
Florisil column chromatography and gas/liquid chromatography with mass spectrometry were used for separation and analysis of polychlorinated biphenyls in various Aroclor solutions. …
Number of citations: 33 hero.epa.gov
FM Abdel‐Hamid, JA Moore… - Journal of Toxicology and …, 1981 - Taylor & Francis
3,4,3′,4′‐Tetrachlorobiphenyl (TCB) is thought to be the most toxic chlorinated biphenyl present in commercial polychlorinated biphenyl (PCB) formulations. A comparative study of …
Number of citations: 43 www.tandfonline.com
LO Ruzo - 1974 - search.proquest.com
RESULTS.................................................................. 14 A. Gas Chromatography................................................... 14 B. Ultraviolet Spectroscopy............................................. 18 C. Photoproducts.........…
Number of citations: 0 search.proquest.com
AM Doi, Z Lou, E Holmes, CS Venugopal, B Nyagode… - Aquatic toxicology, 2006 - Elsevier
Previous studies with the catfish in situ perfused intestinal preparation have demonstrated a significant decline in the intestinal bioavailability of a coplanar polychlorinated biphenyl (…
Number of citations: 11 www.sciencedirect.com

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